((3-Chloro-4-fluorophenyl)sulfonyl)glycine
CAS No.: 613657-33-3
Cat. No.: VC7478507
Molecular Formula: C8H7ClFNO4S
Molecular Weight: 267.66
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 613657-33-3 |
|---|---|
| Molecular Formula | C8H7ClFNO4S |
| Molecular Weight | 267.66 |
| IUPAC Name | 2-[(3-chloro-4-fluorophenyl)sulfonylamino]acetic acid |
| Standard InChI | InChI=1S/C8H7ClFNO4S/c9-6-3-5(1-2-7(6)10)16(14,15)11-4-8(12)13/h1-3,11H,4H2,(H,12,13) |
| Standard InChI Key | RCRPLYVUYSMZDL-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1S(=O)(=O)NCC(=O)O)Cl)F |
Introduction
Chemical Structure and Molecular Characteristics
Structural Features
((3-Chloro-4-fluorophenyl)sulfonyl)glycine comprises a glycine moiety linked via a sulfonyl group to a 3-chloro-4-fluorophenyl ring. Key structural attributes include:
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Sulfonamide backbone: The group facilitates hydrogen bonding and interactions with biological targets such as enzymes .
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Halogen substituents: The chloro and fluoro groups at the phenyl ring’s 3- and 4-positions enhance electron-withdrawing effects, influencing reactivity and stability .
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Carboxylic acid terminus: The glycine-derived group enables solubility adjustments and salt formation .
Table 1: Molecular Properties of ((3-Chloro-4-fluorophenyl)sulfonyl)glycine
| Property | Value |
|---|---|
| IUPAC Name | 2-[(3-Chloro-4-fluorophenyl)sulfonylamino]acetic acid |
| SMILES | |
| InChI Key | RCRPLYVUYSMZDL-UHFFFAOYSA-N |
| Molecular Weight (g/mol) | 267.66 |
| Storage Conditions | 2–8°C (stable in dry, inert atmospheres) |
Physicochemical Properties
Stability and Solubility
The compound exhibits moderate stability under refrigerated conditions but is sensitive to prolonged exposure to light or moisture . Solubility data remain unreported in public literature, though its carboxylic acid group suggests partial solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) .
Spectroscopic Data
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NMR: Predicted signals include a singlet for the sulfonyl group () and aromatic protons () .
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Mass Spectrometry: The molecular ion peak at aligns with its molecular weight, with fragmentation patterns dominated by cleavage at the sulfonamide bond .
Synthesis and Industrial Production
Synthetic Routes
While detailed protocols are proprietary, analogous sulfonamide syntheses suggest a multi-step process:
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Sulfonation: Reaction of 3-chloro-4-fluorobenzenesulfonyl chloride with glycine in alkaline conditions.
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Purification: Crystallization or chromatography to isolate the product .
Table 2: Key Intermediates and Reagents
| Step | Reagent | Role |
|---|---|---|
| 1 | 3-Chloro-4-fluorobenzenesulfonyl chloride | Sulfonating agent |
| 2 | Glycine | Nucleophile for sulfonamide formation |
| 3 | Sodium bicarbonate | Base for deprotonation |
Industrial-scale production remains limited, with suppliers like Ambeed and SciSupplies offering small quantities (2.5g–10g) at premium prices .
Applications in Biochemical Research
Enzyme Inhibition Studies
Sulfonamides are renowned for inhibiting carbonic anhydrases and other metalloenzymes. While direct studies on ((3-Chloro-4-fluorophenyl)sulfonyl)glycine are sparse, its structural similarity to glycine transport inhibitors (e.g., NFPS) implies potential in modulating NMDA receptor co-agonist availability .
Prodrug Development
The carboxylic acid group allows derivatization into esters or amides, enhancing bioavailability. For example, methyl ester analogs could improve blood-brain barrier penetration for CNS-targeted therapies .
Comparative Analysis with Structural Analogs
((3-Chloro-4-fluorophenyl)sulfonyl)urea
This analog (CAS 151470615) replaces glycine with urea, increasing molecular weight to 252.65 g/mol. The urea moiety enhances hydrogen-bonding capacity, potentially improving target affinity .
Alanine Derivatives
Substituting glycine with alanine (e.g., CAS 1009505-66-1) introduces a methyl group, altering steric interactions and solubility profiles .
Research Gaps and Future Directions
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Pharmacokinetics: Absence of ADME (absorption, distribution, metabolism, excretion) data limits therapeutic exploration.
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Biological Screening: Broad-spectrum assays against enzyme libraries could reveal novel targets.
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Formulation Studies: Nanoencapsulation or prodrug strategies may address solubility challenges .
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